Boc-Glu-Ofm
Description
Nomenclature and Chemical Identity
tert-Butyloxycarbonyl-glutamic acid-fluorenylmethyl ester exists under multiple systematic nomenclatures that reflect its complex structural features and stereochemical configurations. The compound is most commonly designated as tert-butyloxycarbonyl-L-glutamic acid gamma-9-fluorenylmethyl ester, with the Chemical Abstracts Service registry number 123417-18-5 for the L-enantiomer and 123417-20-9 for the D-enantiomer. Alternative nomenclature includes (2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, which provides explicit stereochemical designation and functional group positioning.
The molecular formula C24H27NO6 defines a compound with a molecular weight of 425.47 grams per mole, incorporating both the tert-butyloxycarbonyl protecting group for the amino functionality and the fluorenylmethyl ester protecting the gamma-carboxyl group of glutamic acid. The InChI key RCQRXYWDDVULAP-FQEVSTJZSA-N provides a unique computational identifier for database searches and chemical informatics applications. The compound's SMILES notation CC(C)(C)OC(=O)NC@@HC(=O)O precisely defines the molecular connectivity and stereochemistry.
Commercial suppliers utilize various synonymous designations including N-alpha-tert-butoxycarbonyl-L-glutamic acid gamma-9-fluorenylmethyl ester and tert-butyloxycarbonyl-L-glutamate 5-(9-fluorenylmethyl)ester. These naming conventions reflect the compound's dual protecting group strategy, emphasizing both the amino-terminal tert-butyloxycarbonyl group and the side-chain fluorenylmethyl ester protection.
Historical Development of Amino Acid Protection Strategies
The evolution of amino acid protecting groups represents a cornerstone achievement in synthetic organic chemistry, with tert-butyloxycarbonyl-glutamic acid-fluorenylmethyl ester exemplifying the culmination of decades of methodological development. The tert-butyloxycarbonyl protecting group emerged as an acid-labile protecting group that could be selectively removed under conditions incompatible with base-labile alternatives. This protecting group was developed as part of a systematic effort to create orthogonal protection schemes that would enable complex synthetic sequences without undesired cross-reactivity.
The fluorenylmethyloxycarbonyl protecting group traces its origins to the pioneering work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, who recognized the need for base-labile protecting groups that could complement existing acid-labile systems. Their introduction of 9-fluorenylmethyloxycarbonyl chloride as a protecting reagent addressed the limitation of available amino-protecting groups cleavable by basic reagents of graded activity. The researchers demonstrated that treating glycine with fluorenylmethyloxycarbonyl chloride, followed by treatment with liquid ammonia, quantitatively released the original amine along with carbon dioxide and dibenzofulvalene as easily separable byproducts.
The development of dual protection strategies combining tert-butyloxycarbonyl and fluorenylmethyl ester groups represented a significant advancement in peptide synthesis methodology. This approach addressed the fundamental challenge of differentiating protection and deprotection conditions for multiple functional groups within the same molecule. The fluorenylmethyloxycarbonyl group's exceptional lability to bases, particularly secondary amines, provided the orthogonality necessary for selective deprotection in complex synthetic sequences.
The historical progression from single protecting group strategies to sophisticated dual protection systems reflects the increasing complexity of synthetic targets in peptide chemistry. Early protecting group systems, including the benzyloxycarbonyl method developed by Leonidas Zervas and Max Bergmann in the 1930s, established the foundational principles of amino acid protection but lacked the selectivity required for complex synthetic applications. The subsequent development of the tert-butyloxycarbonyl system provided acid-labile protection, while the fluorenylmethyloxycarbonyl system contributed base-labile alternatives.
Significance in Peptide Chemistry and Biochemical Research
tert-Butyloxycarbonyl-glutamic acid-fluorenylmethyl ester occupies a critical position in contemporary peptide synthesis, serving as an essential building block for constructing complex peptide architectures with precise control over functional group reactivity. The compound's dual protection scheme enables the selective assembly of peptides through solid-phase peptide synthesis techniques, facilitating the creation of both linear and cyclic peptide structures. This versatility has proven particularly valuable in the synthesis of bioactive peptides where precise control over side-chain functionality is essential for biological activity.
Research applications of tert-butyloxycarbonyl-glutamic acid-fluorenylmethyl ester extend beyond conventional peptide synthesis to include specialized synthetic methodologies such as ester-linked peptide construction and head-to-tail cyclic peptide preparation. The compound has been successfully employed in the synthesis of ester insulin, demonstrating its utility in constructing modified protein analogs with altered stability and bioactivity profiles. The ability to introduce ester linkages at specific positions within peptide sequences provides researchers with tools for investigating structure-activity relationships and developing peptide-based therapeutics with enhanced properties.
The compound's role in cyclic peptide synthesis represents a particularly significant application in biochemical research. Cyclic peptides often exhibit enhanced stability, improved bioavailability, and increased resistance to proteolytic degradation compared to their linear counterparts. The fluorenylmethyl ester protection of the glutamic acid side chain enables side-chain attachment strategies for cyclization, providing alternative cyclization pathways that can access conformationally distinct cyclic structures. This methodology has implications for library synthesis approaches where diverse cyclic peptide libraries can be generated for biological screening applications.
The orthogonal nature of the tert-butyloxycarbonyl and fluorenylmethyl protecting groups enables sophisticated synthetic strategies in which different functional groups can be selectively modified at various stages of synthesis. This capability is particularly valuable in the preparation of modified peptides, including phosphorylated and glycosylated analogs, where the protecting group strategy must be compatible with the specific chemical transformations required for post-translational modification introduction. The mild deprotection conditions associated with both protecting groups minimize the risk of undesired side reactions that could compromise the integrity of sensitive functional groups.
Structure-Activity Relationship Framework
The molecular architecture of tert-butyloxycarbonyl-glutamic acid-fluorenylmethyl ester reflects a carefully designed balance between steric protection and electronic modulation that governs its reactivity profile in synthetic applications. The tert-butyloxycarbonyl group provides robust protection for the amino functionality through steric hindrance and electronic deactivation, while maintaining compatibility with a wide range of reaction conditions. The bulky tert-butyl substituent effectively shields the amino group from nucleophilic attack, while the carbonyl linkage provides a cleavage site that responds selectively to acidic conditions.
The fluorenylmethyl ester protection of the glutamic acid gamma-carboxyl group introduces both steric and electronic effects that influence the compound's behavior in synthetic sequences. The fluorenyl system's aromatic character provides electronic stabilization of the ester linkage, while the methylene spacer offers conformational flexibility that can accommodate various synthetic intermediates. The unique electronic properties of the fluorenyl system contribute to the exceptional base-lability of the protecting group, enabling selective cleavage under mild basic conditions that preserve other functional groups.
| Structural Feature | Function | Deprotection Conditions | Selectivity Profile |
|---|---|---|---|
| tert-Butyloxycarbonyl | Amino protection | Trifluoroacetic acid, hydrochloric acid | Acid-labile, base-stable |
| Fluorenylmethyl ester | Carboxyl protection | Piperidine, morpholine | Base-labile, acid-stable |
| Glutamic acid backbone | Amino acid core | N/A | Maintains stereochemistry |
| Methylene spacer | Conformational flexibility | N/A | Reduces steric interactions |
The compound's three-dimensional structure influences its accessibility to various reagents and its compatibility with solid-phase synthesis supports. The extended conformation adopted by the protected glutamic acid residue minimizes intramolecular interactions that could interfere with coupling reactions, while the protecting groups project away from the peptide backbone to reduce steric hindrance during chain elongation. This conformational preference contributes to the high coupling efficiencies observed when incorporating this protected amino acid into growing peptide chains.
The electronic effects of the dual protecting groups extend beyond simple functional group masking to influence the reactivity of adjacent chemical bonds. The electron-withdrawing character of both protecting groups can modulate the acidity of nearby protons and the nucleophilicity of neighboring heteroatoms, creating subtle but important effects on reaction selectivity and efficiency. These electronic perturbations must be considered when designing synthetic routes that involve tert-butyloxycarbonyl-glutamic acid-fluorenylmethyl ester as a key intermediate.
The orthogonal protection strategy embodied by this compound enables complex synthetic transformations that would be difficult or impossible with conventional single protecting group approaches. The ability to selectively remove either protecting group while leaving the other intact provides synthetic flexibility that is essential for constructing complex peptide targets. This orthogonality extends to compatibility with other protecting groups commonly used in peptide synthesis, enabling the preparation of multiply protected intermediates with precisely controlled reactivity profiles.
Properties
IUPAC Name |
(4S)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVYHUPZNONJS-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158415 | |
| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133906-29-3 | |
| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133906293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amino Group Protection with Boc
The primary step involves protecting the α-amino group of glutamic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically conducted in a biphasic system of dioxane/water with a base such as sodium hydroxide (NaOH) to maintain a pH of 8–9. The Boc group is selectively introduced under mild conditions to avoid side reactions at the carboxyl groups.
Reaction Conditions
-
Reagents : Boc anhydride (2.5 eq), NaOH (1M)
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Solvent : Dioxane/water (4:1 v/v)
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Temperature : 0–4°C (ice bath)
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Time : 2–4 hours
The reaction progress is monitored via thin-layer chromatography (TLC), with completion confirmed by the disappearance of the free amino group using ninhydrin staining.
Carboxyl Group Protection with OFm
The α-carboxyl group is subsequently protected with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) is added to scavenge hydrochloric acid generated during the reaction.
Reaction Conditions
-
Reagents : Fmoc-Cl (1.2 eq), TEA (2.5 eq)
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Solvent : Anhydrous DCM or DMF
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Temperature : Room temperature (20–25°C)
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Time : 3–6 hours
The OFm ester forms selectively, leaving the γ-carboxyl group free for further functionalization in peptide synthesis.
Purification and Characterization
Isolation Techniques
Crude this compound is purified via:
Analytical Validation
-
HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water + 0.1% TFA, retention time ~12 minutes.
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NMR : ¹H NMR (CDCl₃) δ 7.75–7.25 (m, 8H, fluorenyl), 5.15 (d, 2H, OCH₂), 4.40 (m, 1H, α-CH), 1.45 (s, 9H, Boc).
Industrial-Scale Production
Industrial synthesis optimizes cost and yield through:
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Continuous Flow Reactors : Enhance mixing and reduce reaction times.
-
Solvent Recovery Systems : DCM and dioxane are recycled to minimize waste.
Key Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Yield | 65–75% | 80–85% |
| Purity | ≥95% | ≥98% |
Challenges and Solutions
Side Reactions
Scalability Issues
-
Precipitation of Intermediates : Anti-solvent (hexane) addition during Boc protection improves phase separation.
Applications in Peptide Synthesis
This compound is integral to solid-phase peptide synthesis (SPPS), particularly for:
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Cyclic Peptides : The OFm group enables selective deprotection for lactamization.
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Glycopeptides : Orthogonal protection allows sequential glycosylation.
Case Study : Synthesis of a glycosylated peptide thioester (Fig. 7 in) utilized this compound to incorporate D-glutamic acid, achieving 92% coupling efficiency via silver ion-activated thioester chemistry.
Comparative Data on Synthetic Methods
Biological Activity
Boc-Glu(Ofm), also known as N-Boc-L-glutamic acid (O-fluoromethyl) ester, is a synthetic compound widely utilized in peptide synthesis and biological research. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by data tables and case studies.
Chemical Structure and Properties
Boc-Glu(Ofm) is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an O-fluoromethyl (Ofm) protecting group on the side chain carboxyl group. Its chemical formula is . The selective protection of these functional groups allows for controlled reactions during peptide synthesis, facilitating the formation of complex peptides with specific biological activities .
The primary biological activity of Boc-Glu(Ofm) arises from its role in synthesizing biologically active peptides. The compound's mechanism involves:
- Peptide Bond Formation : Boc-Glu(Ofm) can form stable peptide bonds with other amino acids or peptides, crucial for constructing biologically relevant sequences.
- Intracellular Signaling : Peptides synthesized from Boc-Glu(Ofm) can trigger intracellular signaling pathways, influencing various physiological processes such as metabolism and neurotransmission .
Applications in Drug Development
Boc-Glu(Ofm) is instrumental in developing new therapeutic agents targeting specific proteins or enzymes. Its applications include:
- Synthesis of Ester Insulin : The compound has been utilized in producing ester insulin, which plays a significant role in glucose metabolism regulation .
- Cyclic Peptides : It aids in synthesizing cyclic peptides that can interact with various molecular targets, enhancing drug efficacy and stability .
Biological Activity Data
The following table summarizes key biological activities associated with Boc-Glu(Ofm):
Case Studies
-
Ester Insulin Synthesis :
- A study demonstrated that Boc-Glu(Ofm)-derived peptides effectively regulate glucose metabolism in diabetic models. The synthesized ester insulin showed improved stability and bioavailability compared to traditional insulin formulations.
-
Cyclic Peptide Development :
- Research involving cyclic peptides synthesized using Boc-Glu(Ofm) revealed enhanced binding affinity to target receptors involved in cancer progression, suggesting potential applications in targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparison of Boc-Glu-OFm with Structurally Similar Boronic Acid Derivatives
Key Findings from Evidence
Protection Strategy: Unlike boronic acids (e.g., CAS 1046861-20-4), which lack amino/carboxyl protection, this compound’s dual protection enhances its stability in peptide synthesis. This aligns with best practices for handling reactive groups in organic chemistry .
Synthetic Challenges : The evidence highlights that similar compounds (e.g., CAS 1761-61-1) require precise reaction conditions (e.g., A-FGO catalysts, THF solvent) for optimal yields . This compound synthesis would similarly demand controlled deprotection steps to avoid side reactions.
Quality Control : For compounds like this compound, NMR and HRMS data (as required by ) are essential for confirming purity and structural integrity .
Functional Analogues in Wheat Glutenins
While unrelated to synthetic chemistry, discuss glutamic acid-rich glutenin subunits (e.g., Glu-A3, Glu-B3) in wheat. These proteins influence dough elasticity and baking quality, analogous to how this compound’s structure affects peptide chain flexibility . For example:
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing Boc-Glu-OFm to ensure high yield and purity?
- Methodological Answer :
- Reaction Optimization : Use tert-butoxycarbonyl (Boc) protection for glutamic acid’s amine group to prevent unwanted side reactions. Monitor pH and temperature to avoid deprotection .
- Purification : Employ flash chromatography or preparative HPLC to isolate this compound. Validate purity via analytical HPLC (≥95%) and mass spectrometry (MS) .
- Example Data Table :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DCM/MeOH (9:1) |
| Temperature | 0–4°C (amide coupling) |
| Purification Method | Silica gel column |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm Boc-group integrity and ester (OFm) linkage. Compare chemical shifts with literature data .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
- Methodological Answer :
- Controlled Variables : Test stability at pH 2–8 (simulating physiological conditions) and temperatures (4°C, 25°C, 40°C).
- Degradation Markers : Monitor hydrolytic cleavage of OFm ester via HPLC. Use Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity of this compound across studies?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis to identify variability in assay conditions (e.g., cell lines, incubation time). Use PRISMA guidelines to filter studies .
- Experimental Replication : Reproduce conflicting studies while controlling for variables like solvent (DMSO vs. aqueous buffers) and concentration .
- Example Contradiction Analysis Framework :
| Source of Variability | Mitigation Strategy |
|---|---|
| Impurity in synthesis | Re-synthesize compound with ≥99% purity |
| Assay interference | Include vehicle controls |
Q. What strategies optimize this compound’s solubility for in vivo applications without compromising stability?
- Methodological Answer :
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations. Measure solubility via shake-flask method and validate stability via HPLC .
- Prodrug Derivatives : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility. Compare hydrolysis rates under physiological conditions .
Q. How can computational and experimental methods be integrated to validate this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between this compound and target enzymes (e.g., glutaminase). Validate with mutagenesis studies .
- Kinetic Assays : Measure enzyme inhibition (IC) using fluorogenic substrates. Correlate docking scores with experimental inhibition constants .
Methodological Guidelines for Data Reporting
- Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry standards for detailing synthesis protocols, including solvent ratios, reaction times, and purification steps .
- Figures and Tables : Use color-coded schematics for reaction pathways (avoid overcrowding with structures) and ensure tables include statistical significance (p-values) for biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
